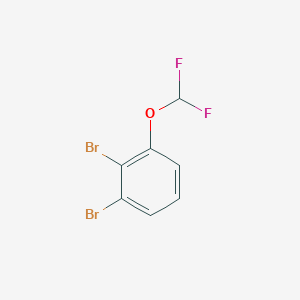
1,2-Dibromo-3-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted on the benzene ring
Preparation Methods
One common method involves the use of 1,2-dibromobenzene as a starting material, which undergoes a nucleophilic substitution reaction with difluoromethoxy reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Dibromo-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved .
Scientific Research Applications
1,2-Dibromo-3-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and the development of bioactive molecules.
Mechanism of Action
The mechanism by which 1,2-Dibromo-3-(difluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and the difluoromethoxy group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the context, such as the type of reaction or the biological system being studied .
Comparison with Similar Compounds
1,2-Dibromo-3-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethoxy)benzene: This compound has only one bromine atom and may exhibit different reactivity and applications.
1,3-Dibromo-2-(difluoromethoxy)benzene: The position of the bromine atoms and the difluoromethoxy group can affect the compound’s properties and reactivity.
1,2-Dibromo-3-fluorobenzene: The presence of a single fluorine atom instead of a difluoromethoxy group can lead to different chemical behavior and applications.
Properties
Molecular Formula |
C7H4Br2F2O |
|---|---|
Molecular Weight |
301.91 g/mol |
IUPAC Name |
1,2-dibromo-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H |
InChI Key |
ZKTZMEXUFTUHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















